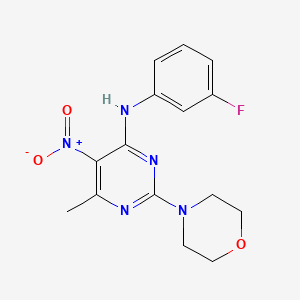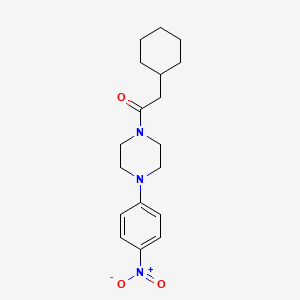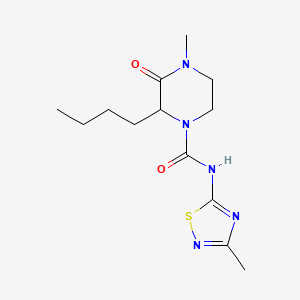![molecular formula C21H29ClN2O5 B3974180 (3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone;oxalic acid](/img/structure/B3974180.png)
(3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone;oxalic acid
Vue d'ensemble
Description
(3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group and a dimethylpiperidinyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core piperidine structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of organolithium reagents and transition metal catalysts like copper or iron can be crucial in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced using specific reducing agents, altering its chemical structure and properties.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and oxidizing agents like water radical cations. The conditions often involve ambient temperatures and pressures, with specific solvents to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various reduced forms of the compound.
Applications De Recherche Scientifique
(3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. Understanding these interactions at the molecular level is crucial for developing new applications and improving existing ones .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.
Bromomethyl methyl ether: Used in organic synthesis with comparable reactivity.
3-(3,5-Difluorophenyl)propionic acid: Shares some structural similarities and is used in similar applications.
Uniqueness
What sets (3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O.C2H2O4/c1-14-10-15(2)13-22(12-14)18-6-8-21(9-7-18)19(23)16-4-3-5-17(20)11-16;3-1(4)2(5)6/h3-5,11,14-15,18H,6-10,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMSDJYCHKJSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B3974097.png)
![N-allyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3974100.png)
![4-CHLORO-N-[2-(PIPERIDIN-1-YL)CYCLOHEXYL]BENZENE-1-SULFONAMIDE](/img/structure/B3974104.png)



![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3974131.png)

![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B3974143.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propan-1-amine](/img/structure/B3974158.png)
![4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974165.png)
![[2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(4-methoxyanilino)-4-oxobutanoate](/img/structure/B3974168.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate](/img/structure/B3974171.png)
![4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974184.png)
